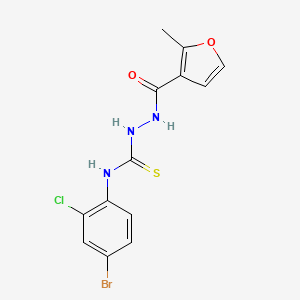

![molecular formula C15H24N2O4S B4838357 3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-methylbutyl)benzamide](/img/structure/B4838357.png)

3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-methylbutyl)benzamide

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests that part of the molecule is based on a benzene ring, a hexagonal ring of carbon atoms with alternating single and double bonds .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzene ring could undergo electrophilic aromatic substitution, a common reaction for aromatic compounds . The amine and sulfonyl groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like color, density, hardness, melting point, boiling point, and reactivity . These properties would be determined by the compound’s molecular structure and the nature of its functional groups.Scientific Research Applications

a. Free Radical Bromination: In free radical bromination, the benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS). The resulting product is a brominated benzamide. This reaction is useful for introducing halogens into the benzyl position .

b. Substitution Reactions: 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides often follow an SN1 pathway due to resonance-stabilized carbocations. These reactions can lead to various substituted benzamides .

Fischer Synthesis

The Fischer synthesis of 3-methylbutyl ethanoate involves the reaction of 3-methylbutanol with acetic acid. Although not directly related to benzamides, understanding this synthesis provides insights into ester formation and reaction mechanisms .

Benzamide Derivatives

The compound can serve as a starting material for synthesizing diverse benzamide derivatives. Researchers have developed green, rapid, and mild pathways for preparing these derivatives, which find applications in medicinal chemistry and materials science .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability . Without specific information about this compound, it’s difficult to provide details about its safety and hazards.

properties

IUPAC Name |

3-(ethylsulfamoyl)-4-methoxy-N-(3-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-5-17-22(19,20)14-10-12(6-7-13(14)21-4)15(18)16-9-8-11(2)3/h6-7,10-11,17H,5,8-9H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUXXRFDVWAUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCC(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4838289.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4838306.png)

![5,5'-[1,4-phenylenebis(oxy)]bis[2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4838311.png)

![8-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4838318.png)

![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838319.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4838327.png)

![2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4838333.png)

![9-ethyl-3-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4838355.png)

![2-(4-biphenylyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4838356.png)